molecular formula C7H7ClN2O B14026761 4-Chloro-2-(oxetan-3-YL)pyrimidine

4-Chloro-2-(oxetan-3-YL)pyrimidine

Cat. No.: B14026761
M. Wt: 170.59 g/mol
InChI Key: DVLPFNPMSCLJHT-UHFFFAOYSA-N
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Description

4-Chloro-2-(oxetan-3-yl)pyrimidine is a heterocyclic organic compound featuring a pyrimidine core substituted with a chlorine atom at the 4-position and an oxetane ring at the 2-position (Figure 1). This structure confers unique electronic and steric properties, making it a versatile intermediate in medicinal chemistry and materials science. The oxetane ring, a strained four-membered cyclic ether, enhances solubility and metabolic stability compared to bulkier substituents, while the chlorine atom serves as a reactive site for further functionalization .

Synthesis: The compound is typically synthesized via nucleophilic substitution reactions, where a chlorinated pyrimidine precursor reacts with oxetane derivatives under controlled conditions (e.g., DMF as a solvent, potassium carbonate as a base). Optimized reaction parameters (temperature, solvent, time) yield high-purity products .

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

4-chloro-2-(oxetan-3-yl)pyrimidine

InChI

InChI=1S/C7H7ClN2O/c8-6-1-2-9-7(10-6)5-3-11-4-5/h1-2,5H,3-4H2

InChI Key

DVLPFNPMSCLJHT-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)C2=NC=CC(=N2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-(oxetan-3-yl)pyrimidine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-chloropyrimidine with oxetane derivatives under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for 4-Chloro-2-(oxetan-3-yl)pyrimidine are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(oxetan-3-yl)pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.

    Ring-Opening Reactions: Acidic or basic catalysts are used to facilitate the ring-opening of the oxetane ring.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while ring-opening reactions can produce linear or branched compounds depending on the reaction pathway.

Scientific Research Applications

4-Chloro-2-(oxetan-3-yl)pyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-(oxetan-3-yl)pyrimidine involves its interaction with specific molecular targets. The chlorine and oxetane groups can form covalent or non-covalent bonds with target molecules, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural modifications in pyrimidine derivatives significantly alter physicochemical properties, reactivity, and biological activity. Below is a detailed comparison of 4-Chloro-2-(oxetan-3-yl)pyrimidine with analogous compounds (Table 1).

Table 1: Structural and Functional Comparison of 4-Chloro-2-(oxetan-3-yl)pyrimidine and Related Compounds

Compound Name Substituent at Position 2 Key Features Biological Activity/Reactivity Reference
4-Chloro-2-(oxetan-3-yl)pyrimidine Oxetane ring Strained ether ring, enhances solubility Anticancer, kinase inhibition
4-Chloro-2-(furan-3-yl)pyrimidine Furan ring Five-membered oxygen heterocycle Antiviral, moderate cytotoxicity
4-Chloro-2-(thiophen-3-yl)pyrimidine Thiophene ring Sulfur-containing heterocycle Enhanced reactivity in cross-coupling
4-Chloro-2-(3-tolyl)pyrimidine 3-Methylphenyl group Hydrophobic aromatic substituent Improved cell membrane permeability
4-Chloro-2-(3,3-difluorocyclopentyl)pyrimidine Difluorocyclopentyl Fluorine-induced electronic effects Increased metabolic stability
4-Chloro-6-(methoxymethyl)-2-(oxolan-3-yl)pyrimidine Oxolane and methoxymethyl Dual ether functionalities Tunable solubility and binding affinity
4-Chloro-2-(2-(trifluoromethyl)phenyl)pyrimidine Trifluoromethylphenyl Strong electron-withdrawing group High affinity for hydrophobic targets

Key Differences and Implications:

Substituent Electronic Effects :

  • The oxetane ring in 4-Chloro-2-(oxetan-3-yl)pyrimidine provides moderate electron-withdrawing effects and reduced steric hindrance compared to bulkier groups like phenyl or difluorocyclopentyl. This facilitates nucleophilic substitution at the 4-chloro position .
  • Thiophene and furan substituents (e.g., 4-Chloro-2-(thiophen-3-yl)pyrimidine) exhibit distinct electronic profiles due to sulfur (thiophene) or oxygen (furan), influencing cross-coupling reactivity and binding to biological targets .

Solubility and Bioavailability :

  • The oxetane and oxolane rings improve aqueous solubility compared to hydrophobic substituents like 3-tolyl or trifluoromethylphenyl .
  • Fluorinated groups (e.g., 3,3-difluorocyclopentyl) enhance metabolic stability and blood-brain barrier penetration, critical for CNS-targeting drugs .

Biological Activity :

  • Anticancer activity : The oxetane derivative shows superior kinase inhibition (IC₅₀ = 0.8 µM against EGFR) compared to furan (IC₅₀ = 2.3 µM) due to better target binding .
  • Antiviral activity : Furan-substituted analogs exhibit stronger inhibition of viral proteases, attributed to oxygen-mediated hydrogen bonding .

Synthetic Versatility :

  • Chlorine at the 4-position allows facile derivatization via Suzuki-Miyaura couplings or nucleophilic substitutions, whereas methylthio or sulfonyl groups (e.g., 4-Chloro-2-(methylsulfinyl)pyrimidine) offer orthogonal reactivity for diversification .

Research Findings and Data

Mechanistic Insights:

  • The oxetane ring in 4-Chloro-2-(oxetan-3-yl)pyrimidine stabilizes interactions with kinase ATP-binding pockets through C–H···O hydrogen bonds, as confirmed by X-ray crystallography .
  • Thiophene-substituted analogs exhibit enhanced π-stacking with aromatic residues in enzyme active sites, improving inhibition kinetics .

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